REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:7])[CH2:6][CH2:5][CH2:4][NH:3]1.N[CH2:9][C@@H:10]1CC[CH2:12][N:11]1CC.C(=O)C>>[CH3:1][C:2]1([CH3:7])[CH2:6][CH2:5][CH2:4][N:3]1[CH2:9][CH2:10][NH:11][CH3:12]
|
Name
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|
Quantity
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1 g
|
Type
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reactant
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Smiles
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CC1(NCCC1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CC1(N(CCC1)CCNC)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |